1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound with the molecular formula and a molecular weight of approximately 423.32 g/mol. It is recognized for its complex structure, which includes an indole ring system and a carbamimidothioate functional group. The IUPAC name for this compound is 1-(2-methylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide, and its CAS number is 1052404-70-2 .
This compound is notable for its potential applications in pharmacology, particularly due to the biological activities associated with indole derivatives. The presence of the hydroiodide salt form enhances its solubility and stability, making it suitable for various experimental applications.
The reactivity of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide can be attributed to its functional groups. The indole moiety is known to participate in electrophilic aromatic substitution reactions, while the imidothiocarbamate can undergo nucleophilic attacks or hydrolysis under certain conditions.
Typical reactions may include:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential metabolic pathways.
Indole derivatives, including 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide, exhibit diverse biological activities. Research indicates that they can act as:
The mechanism of action often involves binding to multiple receptors and influencing various biochemical pathways, which can lead to significant cellular effects.
The synthesis of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multi-step organic reactions:
These methods allow for the efficient production of the compound while maintaining high purity levels .
The applications of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide are primarily in the fields of medicinal chemistry and pharmacology:
The versatility of this compound makes it valuable in both academic research and pharmaceutical development.
Studies on interaction profiles indicate that 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide interacts with various biological targets:
These interactions are critical for understanding its therapeutic potential and side effects.
Several compounds share structural similarities with 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | Variation in substituent on benzyl group | |
| 1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | Fluorine atom introduces electronic effects | |
| 1-Benzyl-1H-indol-3-yloxycarbonylmethylthioate | Different functional group leading to distinct reactivity |
The unique combination of an indole structure with a specific carbamimidothioate moiety distinguishes 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide from other similar compounds. Its specific biological activities and potential applications further enhance its significance in medicinal chemistry.